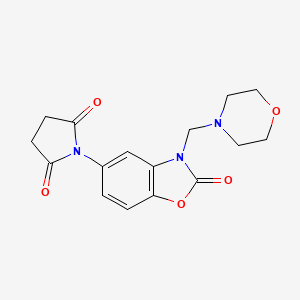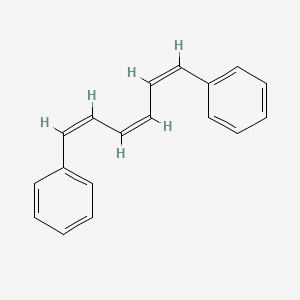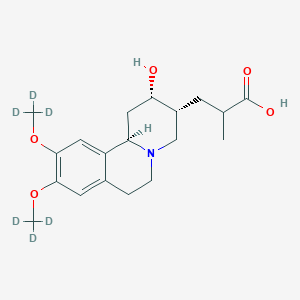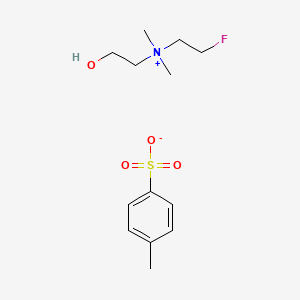
Fluoroethylcholine tosylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluoroethylcholine tosylate is a compound that has gained significant attention in the field of radiopharmaceuticals, particularly for its use in positron emission tomography (PET) imaging. This compound is a derivative of choline, where a fluorine-18 isotope is incorporated, making it a valuable tool for imaging and diagnosing various cancers, including prostate cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Fluoroethylcholine tosylate is synthesized through a two-step reaction process. The first step involves the reaction of tetrabutylammonium fluoride with 1,2-bis(tosyloxy)ethane to yield 2-fluoroethyl tosylate. In the second step, 2-fluoroethyl tosylate is reacted with N,N-dimethylethanolamine to produce this compound . The reaction conditions typically involve heating the mixture under an inert atmosphere, such as argon, to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs automated apparatus for the preparation and purification processes. This automation ensures consistency, high yield, and purity, which are crucial for clinical applications .
Analyse Des Réactions Chimiques
Types of Reactions: Fluoroethylcholine tosylate undergoes various chemical reactions, including nucleophilic substitution reactions. The tosylate group is a good leaving group, making the compound highly reactive in these types of reactions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include tetrabutylammonium fluoride and N,N-dimethylethanolamine. The reactions are typically carried out under inert atmospheres, such as argon, and require heating to facilitate the reaction .
Major Products Formed: The major product formed from the reaction of this compound with N,N-dimethylethanolamine is fluoroethylcholine, which is then used in PET imaging .
Applications De Recherche Scientifique
Fluoroethylcholine tosylate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a radiolabeling agent for the synthesis of various radiopharmaceuticals . In biology and medicine, it is primarily used in PET imaging to diagnose and monitor the progression of cancers, such as prostate cancer . The compound’s ability to incorporate fluorine-18 makes it a valuable tool for non-invasive imaging and quantification of biochemical processes in vivo .
Mécanisme D'action
The mechanism of action of fluoroethylcholine tosylate involves its incorporation into target molecules through nucleophilic substitution reactions. The fluorine-18 isotope enables the visualization of biochemical processes using PET imaging. The compound is taken up by cells through active transport and is subsequently phosphorylated, integrating into phospholipids within the cell . This process allows for the imaging and quantification of pathological conditions, such as cancer .
Comparaison Avec Des Composés Similaires
Fluoroethylcholine tosylate is often compared with other radiolabeled choline analogs, such as fluoromethylcholine and fluoroethyltyrosine. While all these compounds are used in PET imaging, this compound is unique due to its high reactivity and ability to form stable radiopharmaceuticals . Similar compounds include:
- Fluoromethylcholine
- Fluoroethyltyrosine
- Fluoroethylbromide
These compounds share similar applications in PET imaging but differ in their reactivity and stability, with this compound often preferred for its superior properties .
Propriétés
Numéro CAS |
479407-07-3 |
|---|---|
Formule moléculaire |
C13H22FNO4S |
Poids moléculaire |
307.38 g/mol |
Nom IUPAC |
2-fluoroethyl-(2-hydroxyethyl)-dimethylazanium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C7H8O3S.C6H15FNO/c1-6-2-4-7(5-3-6)11(8,9)10;1-8(2,4-3-7)5-6-9/h2-5H,1H3,(H,8,9,10);9H,3-6H2,1-2H3/q;+1/p-1 |
Clé InChI |
NRGASHBZQVBHTN-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+](C)(CCO)CCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-amino-3-[3-oxo-2-[2-(propan-2-ylamino)ethyl]-1H-isoindol-1-yl]benzonitrile;dihydrochloride](/img/structure/B12771285.png)

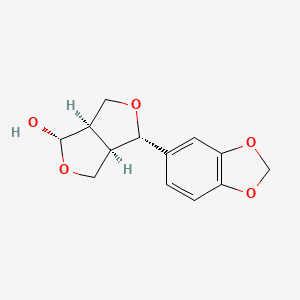

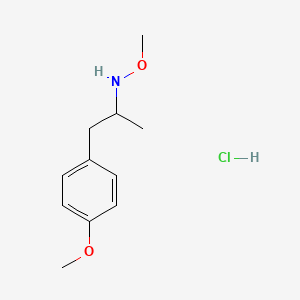

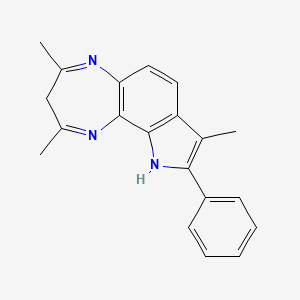
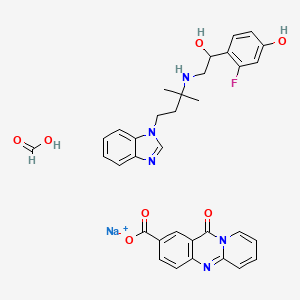

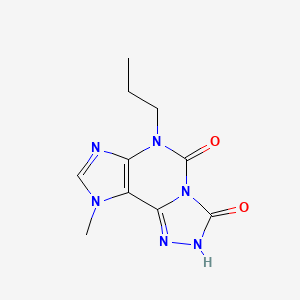
![N-[(2R)-1-(2,5-dimethoxy-4-methylphenyl)propan-2-yl]hydroxylamine](/img/structure/B12771364.png)
